molecular formula C21H26N2O2 B4086377 2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol

2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol

Cat. No. B4086377
M. Wt: 338.4 g/mol
InChI Key: BRGBGTPPOGEBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, DPPEP, and is a member of the phenol family of compounds. DPPEP has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In

Scientific Research Applications

DPPEP has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, DPPEP has been shown to have potential as a novel antidepressant and anxiolytic agent. It has also been studied for its potential as a treatment for Parkinson's disease and other neurological disorders.

Mechanism of Action

The mechanism of action of DPPEP is still being studied, but it is thought to involve the modulation of neurotransmitter systems in the brain. In particular, DPPEP has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
DPPEP has a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the regulation of mood and anxiety, and the potential to improve motor function in Parkinson's disease. DPPEP has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One advantage of DPPEP is its potential as a novel antidepressant and anxiolytic agent. It has also been shown to have potential as a treatment for Parkinson's disease and other neurological disorders. However, one limitation of DPPEP is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are a number of future directions for research on DPPEP, including further studies on its mechanism of action, its potential as a therapeutic agent for neurological disorders, and its potential as a treatment for other diseases. Other future directions for research could include the development of new synthesis methods for DPPEP, the optimization of its pharmacokinetic properties, and the exploration of its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperazin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-8-9-18(21(25)16(15)2)19(17-6-4-3-5-7-17)14-20(24)23-12-10-22-11-13-23/h3-9,19,22,25H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGBGTPPOGEBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(CC(=O)N2CCNCC2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
Reactant of Route 2
Reactant of Route 2
2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
Reactant of Route 3
Reactant of Route 3
2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
Reactant of Route 4
2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
Reactant of Route 5
2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
Reactant of Route 6
Reactant of Route 6
2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.